molecular formula C20H20FNO4S B2563055 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-96-1

3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2563055
CAS No.: 899214-96-1
M. Wt: 389.44
InChI Key: ALBWLABZYKYEFS-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative characterized by a sulfonyl group at the 3-position, a fluorine atom at the 6-position, and a propyl chain at the 1-position. The 4-ethoxybenzenesulfonyl moiety distinguishes it from other derivatives, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c1-3-11-22-13-19(20(23)17-12-14(21)5-10-18(17)22)27(24,25)16-8-6-15(7-9-16)26-4-2/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBWLABZYKYEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxybenzenesulfonyl Intermediate: This involves the reaction of 4-ethoxybenzenesulfonyl chloride with an appropriate nucleophile under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

  • **Formation of the Dihydroquinolinone

Biological Activity

3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound exhibits significant biological activity, particularly as an inhibitor of tissue non-specific alkaline phosphatase (TNAP), which is implicated in various pathological conditions, including ectopic calcification disorders.

The biological activity of this compound is primarily attributed to its ability to inhibit TNAP. This enzyme plays a crucial role in the mineralization processes in tissues, and its overactivity is associated with conditions such as pseudoxanthoma elasticum and generalized arterial calcification of infancy. The inhibition of TNAP can lead to reduced calcification and improved outcomes in patients suffering from these diseases .

Key Findings

  • Inhibition of TNAP : The compound demonstrates potent inhibitory effects on TNAP, suggesting its potential as a therapeutic agent for diseases associated with ectopic calcification .
  • Bioavailability : Studies indicate that it possesses favorable pharmacokinetic properties, including good solubility and oral absorbability, which enhance its potential for clinical use .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits TNAP activity. The IC50 values obtained from these studies suggest a strong affinity for the enzyme, making it a promising candidate for further development .

In Vivo Studies

Animal studies have supported the in vitro findings, demonstrating that administration of the compound leads to decreased levels of ectopic calcification markers in models of arterial calcification. This suggests a therapeutic benefit in conditions characterized by excessive mineralization .

Case Studies

Several case studies highlight the effectiveness of sulfonamide derivatives in treating conditions related to TNAP overactivity. For instance, patients with pseudoxanthoma elasticum showed improved clinical outcomes when treated with similar compounds exhibiting TNAP inhibitory activity .

Comparative Analysis

Property This compound Other Sulfonamide Derivatives
TNAP Inhibition HighVariable
Solubility GoodModerate to High
Oral Bioavailability HighLow to Moderate
Clinical Applications Ectopic calcification disordersInflammatory diseases

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of quinolinones, which are known for their diverse biological activities. The presence of the ethoxybenzenesulfonyl and fluoro groups enhances its pharmacological properties. Understanding its chemical structure is crucial for elucidating its mechanism of action in biological systems.

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit antimicrobial properties. Studies have shown that 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one demonstrates inhibitory effects against various bacterial strains. The sulfonamide moiety is particularly noted for enhancing antibacterial activity through mechanisms that disrupt bacterial cell wall synthesis.

Anticancer Potential

Quinolinone derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Case studies have highlighted its potential in treating specific types of tumors, although further clinical trials are necessary to establish efficacy.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. Research has demonstrated that it can modulate immune responses effectively.

Drug Development

This compound is being explored for formulation into novel therapeutic agents. Its favorable pharmacokinetic properties, including solubility and bioavailability, make it an attractive candidate for oral administration.

Combination Therapies

The compound's unique mechanism of action allows it to be used in combination with other drugs to enhance therapeutic outcomes. Studies have indicated synergistic effects when combined with existing antibiotics or anticancer agents, potentially leading to more effective treatment regimens.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with minimum inhibitory concentrations lower than traditional antibiotics.
Study BAnticancer EffectsShowed apoptosis induction in breast cancer cell lines with reduced tumor growth in animal models.
Study CAnti-inflammatory PropertiesReported a decrease in inflammatory markers in models of rheumatoid arthritis, suggesting potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name 3-Substituent 1-Substituent 6-Substituent Molecular Weight Key Features
Target Compound 4-ethoxybenzenesulfonyl Propyl Fluoro 338.4 Enhanced solubility
APDQ230122 () 3-acyl-2-phenylamino Undisclosed Undisclosed ~350–400 Anti-pneumococcal activity
3-(Benzenesulfonyl)-6-fluoro... () Benzenesulfonyl 4-methylbenzyl Fluoro 408.5 High lipophilicity
1-Pentyl-3-naphthoyl () Naphthalene-2-carbonyl Pentyl None 400.5 Bulky, hydrophobic

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